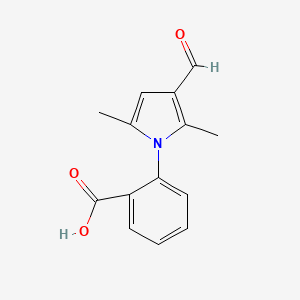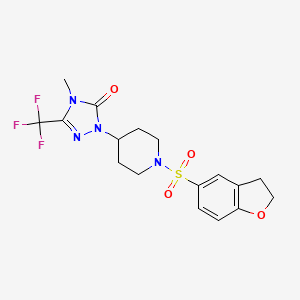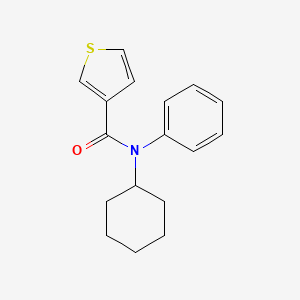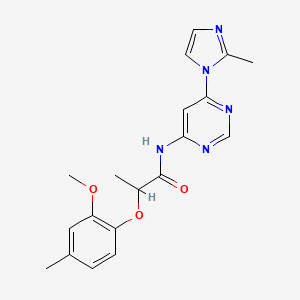![molecular formula C22H22N4S B2864328 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 439097-15-1](/img/structure/B2864328.png)
1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Unfortunately, specific details about the synthesis of this particular compound were not found in the search results.Molecular Structure Analysis
The molecular formula of this compound is C22H22N4S . It is a derivative of indole, which is also known as benzopyrrole and contains a benzenoid nucleus . Indole is an important heterocyclic system that provides the skeleton to many compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole , have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of various scaffolds that can be screened for pharmacological activities .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This affinity is beneficial in developing new derivatives with anti-inflammatory properties. The compound could potentially be modified to enhance its anti-inflammatory effects .
Anticancer Applications
Indole derivatives are also explored for their anticancer activities. The ability of these compounds to bind to various cellular targets makes them suitable candidates for the development of new anticancer drugs. Research into the specific anticancer applications of 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole could lead to novel treatments .
Antimicrobial Effects
The broad-spectrum biological activities of indole derivatives include antimicrobial effects. These compounds can be synthesized and tested against a variety of bacterial and fungal pathogens, potentially leading to new antimicrobial agents .
Antidiabetic Potential
Indole-based compounds have been identified to possess antidiabetic properties. They can play a role in the management of diabetes by influencing various metabolic pathways. Further research into the specific indole derivative could uncover its utility in diabetes treatment .
Antimalarial Activity
Indole derivatives have shown promise in the treatment of malaria. Their ability to interfere with the life cycle of the malaria parasite makes them valuable in the search for new antimalarial drugs. The compound 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole could be investigated for such applications .
Anticholinesterase Activity
Indole derivatives can act as inhibitors of the enzyme cholinesterase, which is significant in the treatment of Alzheimer’s disease and other cognitive disorders. The research into the anticholinesterase activity of this compound could contribute to the development of new therapies for these conditions .
Antioxidant Properties
The indole nucleus is known to impart antioxidant properties to its derivatives. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Studying the antioxidant capacity of 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole could lead to its application in disease prevention .
properties
IUPAC Name |
5-(indol-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)24-12-14-25(15-13-24)22-23-16-20(27-22)17-26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZIPUPIADJBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)


![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)




![(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864268.png)